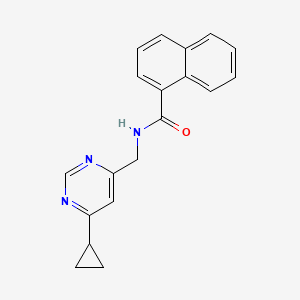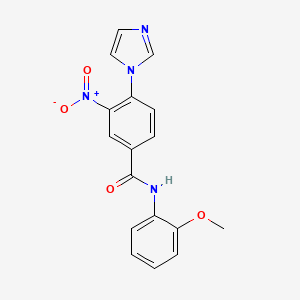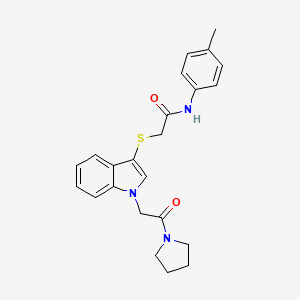
(5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrClNO3S and its molecular weight is 442.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Degradation of Organic Pollutants
Enzymatic approaches using oxidoreductive enzymes, such as laccases and peroxidases, have shown promising results in the degradation or transformation of various organic pollutants in wastewater. These enzymes, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds. This method has potential applications in the remediation of industrial effluents containing aromatic compounds, offering an environmentally friendly solution to pollution problems (Husain & Husain, 2007).
HPLC Analysis of Basic Drugs
High-Performance Liquid Chromatography (HPLC) on microparticulate strong cation-exchange materials has been used for the analysis of basic drugs, including those related to (5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone. This technique offers good retention and peak shapes for basic drugs, facilitating the separation and analysis of various compounds, including their metabolites (Flanagan et al., 2001).
Synthesis and Applications of Phosphonic Acids
Phosphonic acids play a crucial role in various fields, including medicinal chemistry, due to their bioactive properties. The synthesis methods of phosphonic acids, including those derived from compounds like this compound, have significant implications for drug development, surface functionalization, and the design of supramolecular materials (Sevrain et al., 2017).
Methanotrophs as a Resource
Methanotrophic bacteria, capable of utilizing methane as a carbon source, offer a wide range of biotechnological applications, including the production of single-cell proteins, biopolymers, and various metabolites. This research area explores the potential of methanotrophs in environmental remediation, biofuel production, and as a sustainable solution for utilizing methane, a potent greenhouse gas. The insights gained from these studies can be applied to optimize the biotechnological exploitation of methanotrophs for environmental and industrial applications (Strong, Xie, & Clarke, 2015).
作用機序
Target of Action
It is known that this compound is a key intermediate in the synthesis of dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it can be inferred that the ultimate target of this compound, once it is converted into Dapagliflozin, is the SGLT2 protein.
特性
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-13-6-7-17(20)16(12-13)18(22)21-10-8-15(9-11-21)25(23,24)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHVBVNLAJZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)





![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2940449.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)


![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
